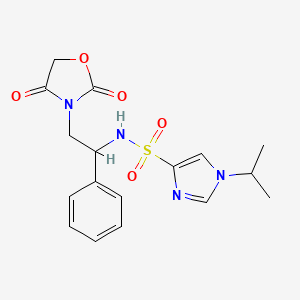
Naphthalen-1-yl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Naphthalen-1-yl furan-2-carboxylate” is a chemical compound with the IUPAC name 5-(1-naphthyl)-2-furoic acid . It has a molecular weight of 238.24 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of polysubstituted furans, such as “Naphthalen-1-yl furan-2-carboxylate”, has been achieved from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
The molecular structure of “Naphthalen-1-yl furan-2-carboxylate” can be represented by the Inchi Code: 1S/C15H10O3/c16-15(17)14-9-8-13(18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H, (H,16,17) .Chemical Reactions Analysis
The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Physical And Chemical Properties Analysis
“Naphthalen-1-yl furan-2-carboxylate” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 238.24 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Naphthalen-1-yl furan-2-carboxylate and its derivatives have been widely studied for their synthesis and reactivity. Aleksandrov et al. (2017) explored the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was further treated to produce various thioamide derivatives. These derivatives underwent various electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov et al., 2017). Similarly, Aleksandrov et al. (2018) reported the synthesis of Naphtho-Fused 2-(Furan-2-yl)-1,3-thiazole through a condensation process, which was also subjected to various electrophilic substitution reactions (Aleksandrov et al., 2018).
Synthetic Approaches
Arrault et al. (2001, 2002) described a novel one-step synthesis approach for ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate, demonstrating the compound's potential in aromatic applications. This process involved the use of substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate, showcasing the compound's versatility in synthetic chemistry (Arrault et al., 2001) (Arrault et al., 2002).
Biological Activities
Dong et al. (2009) explored 2-(furan-2-yl)naphthalen-1-ol derivatives as potent and selective antibreast cancer agents. This research indicated the potential of naphthalen-1-yl furan-2-carboxylate derivatives in oncology, particularly in targeting breast cancer (Dong et al., 2009).
Environmental Applications
In environmental research, Zhang et al. (2004) studied the biodegradation pathway of carboxylated naphthalene, providing insights into the degradation of polycyclic aromatic hydrocarbons. This research is crucial in understanding the environmental impact and biodegradation processes of naphthalene derivatives (Zhang et al., 2004).
Zukünftige Richtungen
The synthesis of polysubstituted furans, such as “Naphthalen-1-yl furan-2-carboxylate”, has been extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
Eigenschaften
IUPAC Name |
naphthalen-1-yl furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-15(14-9-4-10-17-14)18-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYBXZAVXVKZKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

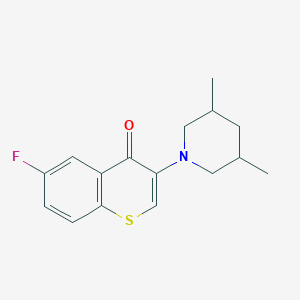

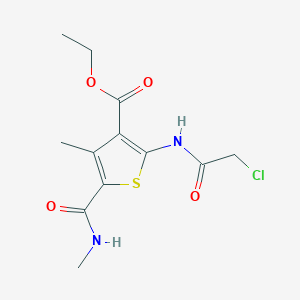
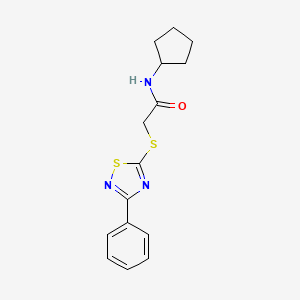
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)
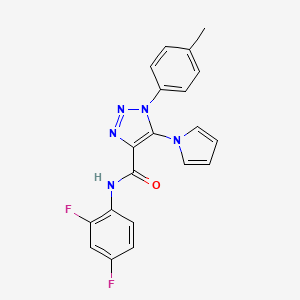
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine](/img/structure/B2397451.png)

